

Comparative Analysis: A Novel KRAS G12C Inhibitor vs. Adagrasib (MRTX849)

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Compound of Interest

Compound Name: *IT-143B*

Cat. No.: *B15564318*

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A Note on the Investigational Compound: Initial searches for "**IT-143B**" did not yield information on a relevant oncology compound. However, literature describing a novel, potent, and selective KRAS G12C inhibitor designated as "143D" has been identified, which includes direct preclinical comparisons to Adagrasib (MRTX849). This guide will therefore provide a comparative analysis of 143D and Adagrasib, assuming "143D" is the intended compound of interest for this comparison.

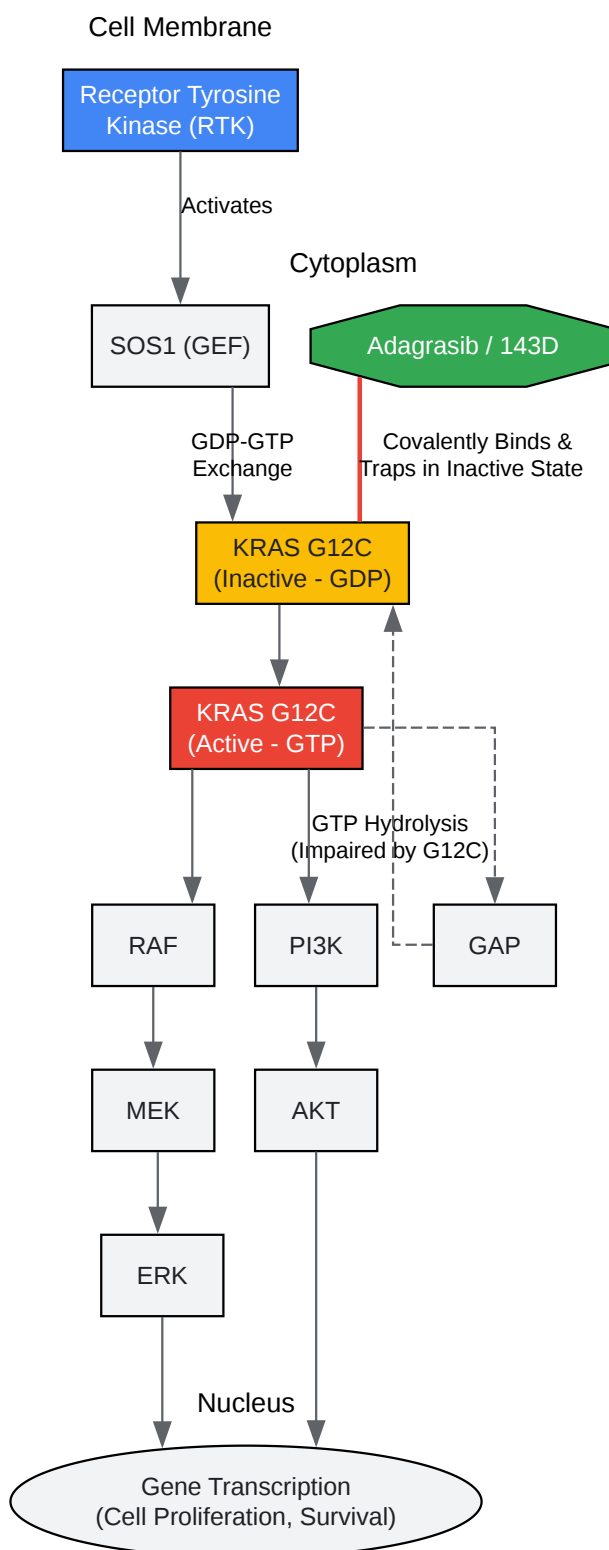
This guide offers an objective comparison of the preclinical and clinical performance of the novel KRAS G12C inhibitor 143D against the FDA-approved drug Adagrasib (MRTX849). The information is intended for researchers, scientists, and drug development professionals, providing supporting experimental data and methodologies.

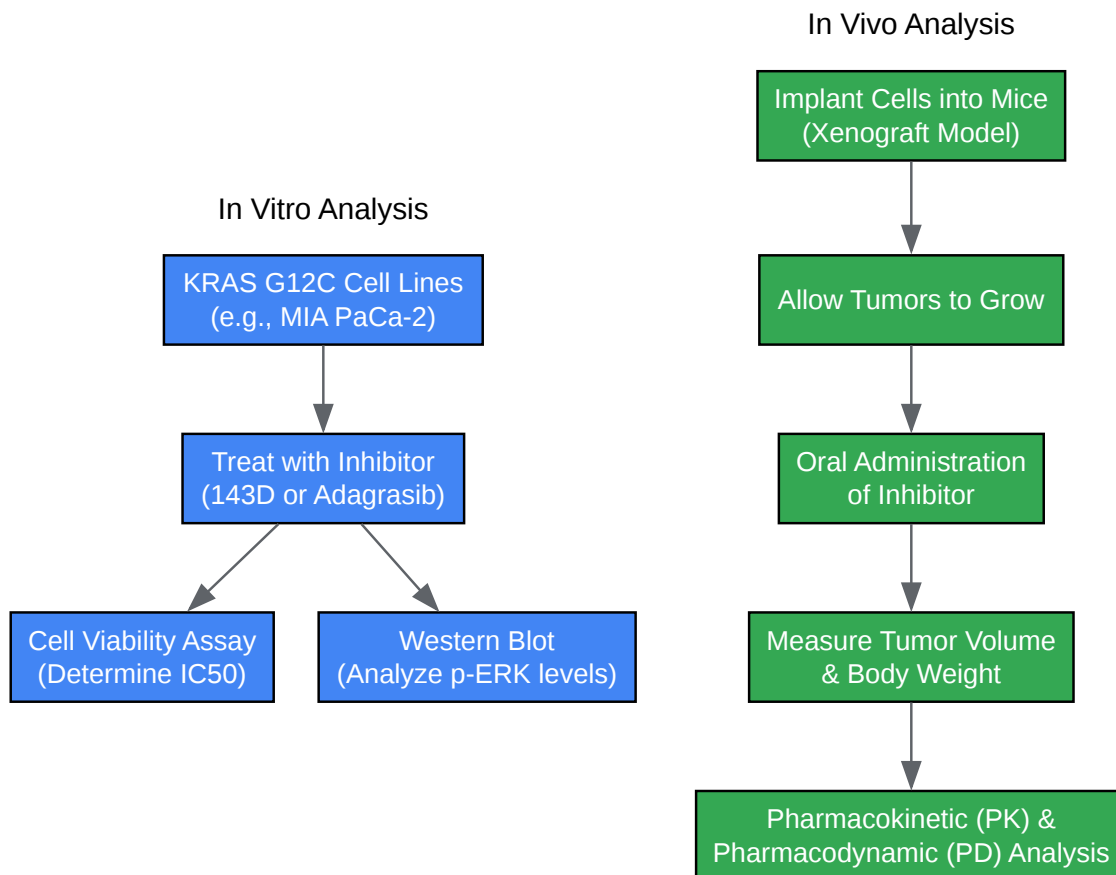
Mechanism of Action

Both 143D and Adagrasib are covalent inhibitors that specifically target the KRAS G12C mutant protein.^{[1][2]} The KRAS protein acts as a molecular switch in cell signaling, cycling between an active GTP-bound state and an inactive GDP-bound state to regulate pathways involved in cell proliferation and survival, such as the MAPK pathway.^{[2][3]} The G12C mutation, which substitutes glycine with cysteine at codon 12, impairs the protein's ability to hydrolyze GTP, locking it in a constitutively active state and driving uncontrolled cell growth.^{[3][4]}

Both inhibitors capitalize on the unique cysteine residue present in the mutant protein. They irreversibly bind to this cysteine when KRAS G12C is in its inactive, GDP-bound state.^{[4][5]}

This covalent bond traps the protein in its "off" state, effectively blocking downstream oncogenic signaling.^[4]^[5]





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References

- 1. 143D, a novel selective KRASG12C inhibitor exhibits potent antitumor activity in preclinical models - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Sotorasib, a KRASG12C inhibitor for non-small cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 3. What is the mechanism of Sotorasib? [synapse.patsnap.com]
- 4. What is the mechanism of action of Sotorasib? [synapse.patsnap.com]
- 5. benchchem.com [benchchem.com]
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